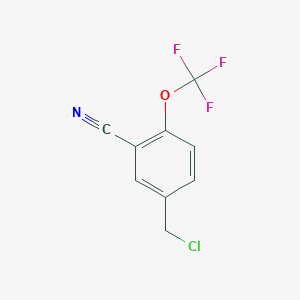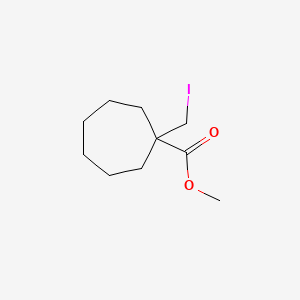
1H-Indole-5-sulfonyl chloride, 2,3-dihydro-2-oxo-1-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-5-sulfonyl chloride, 2,3-dihydro-2-oxo-1-propyl- is a chemical compound belonging to the class of indole derivatives. Indole is a heterocyclic aromatic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a sulfonyl chloride group at the 5-position of the indole ring, and a propyl group at the 1-position of the 2,3-dihydro-2-oxo- moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indole-5-sulfonyl chloride, 2,3-dihydro-2-oxo-1-propyl- can be synthesized through various synthetic routes. One common method involves the reaction of 1H-indole with chlorosulfonic acid to introduce the sulfonyl chloride group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction conditions and improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-5-sulfonyl chloride, 2,3-dihydro-2-oxo-1-propyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions at the indole ring or the sulfonyl chloride group can produce a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduction reactions can produce alcohols and amines.
Substitution Products: Substitution reactions can yield a wide range of substituted indole derivatives.
Aplicaciones Científicas De Investigación
1H-Indole-5-sulfonyl chloride, 2,3-dihydro-2-oxo-1-propyl- has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1H-Indole-5-sulfonyl chloride, 2,3-dihydro-2-oxo-1-propyl- exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl chloride group can act as an electrophile, reacting with nucleophiles in biological systems. The propyl group and the indole core can interact with various enzymes and receptors, leading to biological effects.
Comparación Con Compuestos Similares
1H-Indole-5-sulfonyl chloride, 2,3-dihydro-2-oxo-1-propyl- is compared with other similar compounds, such as:
1H-Indole-5-sulfonyl chloride: Similar structure but lacks the propyl group.
2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride: Similar structure but different substitution pattern.
1H-Indole-5-sulfonyl chloride, 2,3-dihydro-2-oxo-1-ethyl-: Similar structure but with an ethyl group instead of a propyl group.
These compounds share the indole core and the sulfonyl chloride group but differ in their substituents, leading to variations in their chemical properties and biological activities.
Propiedades
Fórmula molecular |
C11H12ClNO3S |
|---|---|
Peso molecular |
273.74 g/mol |
Nombre IUPAC |
2-oxo-1-propyl-3H-indole-5-sulfonyl chloride |
InChI |
InChI=1S/C11H12ClNO3S/c1-2-5-13-10-4-3-9(17(12,15)16)6-8(10)7-11(13)14/h3-4,6H,2,5,7H2,1H3 |
Clave InChI |
QQOOBGXXGCHCIT-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-m-tolylamino-propionamide](/img/structure/B15361175.png)




![cis-5-Benzyl-3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B15361202.png)


![(2R)-6-nitro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15361213.png)
